2-oxaspiro[3,3]heptane
Description
Contextualization within Spirocyclic and Strained Heterocyclic Chemistry
2-Oxaspiro[3.3]heptane belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single common atom. nih.gov This structural feature imparts a distinct three-dimensional geometry, making spirocycles attractive scaffolds in medicinal chemistry as they allow for precise spatial arrangement of functional groups. nih.gov Spirocyclic ethers, in particular, are found in numerous bioactive natural products and synthetic compounds, exhibiting a range of biological activities including antiviral, antibiotic, and anticancer properties. nih.govresearchgate.net
The 2-oxaspiro[3.3]heptane structure also contains a four-membered oxetane (B1205548) ring, which classifies it as a strained heterocyclic compound. nih.govmsu.edu The inherent ring strain in small rings like oxetanes is a significant driving force for reactivity, enabling various synthetic transformations such as ring-opening and ring-expansion reactions. nih.govrsc.org While often associated with instability, strained molecules can be stable yet highly reactive in designed chemical reactions. nih.gov This combination of a rigid spirocyclic framework and a reactive strained ring makes 2-oxaspiro[3.3]heptane and its derivatives valuable building blocks in organic synthesis.
Significance of the 2-Oxaspiro[3.3]heptane Scaffold in Organic Synthesis
The 2-oxaspiro[3.3]heptane scaffold is a versatile building block in organic synthesis, primarily due to its unique structural and electronic properties. smolecule.com Its spirocyclic nature provides a rigid three-dimensional framework that can be used to construct complex molecular architectures. The presence of the oxetane ring offers a site for various chemical transformations.
The synthesis of derivatives of 2-oxaspiro[3.3]heptane allows for the introduction of diverse functional groups, making it a valuable intermediate in the preparation of more complex molecules. smolecule.comtianfuchem.com For instance, the ketone derivative, 2-oxaspiro[3.3]heptan-6-one, can undergo nucleophilic additions, while the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol, is susceptible to oxidation and esterification. The development of synthetic methods to access polysubstituted 2-oxaspiro[3.3]heptanes has further expanded their utility in medicinal chemistry, where they can serve as bioisosteres for common motifs like gem-dimethyl groups or carbonyls. researchgate.netacs.org
Overview of Research Trajectories for Oxaspiro[3.3]heptanes
Research involving oxaspiro[3.3]heptanes has been multifaceted, focusing on their synthesis, reactivity, and application in various fields, particularly medicinal chemistry and materials science.
Synthesis: A primary research trajectory has been the development of efficient and scalable synthetic routes to the 2-oxaspiro[3.3]heptane core and its derivatives. researchgate.netrsc.org Methods such as intramolecular cyclization and intermolecular [2+2] photocycloaddition have been explored to construct the spirocyclic framework. researchgate.netacs.org The synthesis of functionalized derivatives, such as those with carboxylic acid, amine, or bromomethyl groups, has also been a significant area of investigation, as these derivatives serve as key intermediates for further chemical modifications. smolecule.comcymitquimica.comchemsrc.com
Medicinal Chemistry: In medicinal chemistry, 2-oxaspiro[3.3]heptane and its analogues are investigated as scaffolds for the development of new therapeutic agents. researchgate.net Their rigid structure can lead to improved binding affinity and selectivity for biological targets. smolecule.com Research has explored their potential as bioisosteres for other chemical groups, aiming to enhance properties like aqueous solubility and metabolic stability. researchgate.netresearchgate.net Derivatives of 2-oxaspiro[3.3]heptane have shown potential in areas such as antimicrobial and anticancer research. smolecule.com
Polymer Chemistry: Another important research direction is the use of oxaspiro monomers in ring-opening polymerization (ROP). nih.govlibretexts.org Spiro orthocarbonates, a class of compounds related to oxaspiro[3.3]heptanes, can undergo double ring-opening polymerization, which results in an expansion in volume. nih.gov This property is highly desirable for applications such as dental composites, where polymerization shrinkage is a significant problem. nih.gov Research in this area focuses on synthesizing new oxaspiro monomers with enhanced reactivity and efficiency in ring-opening processes. nih.gov
Properties
CAS No. |
174-75-4 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.145 |
IUPAC Name |
2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2 |
InChI Key |
SUSDYISRJSLTST-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)COC2 |
Synonyms |
2-oxaspiro[3,3]heptane |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxaspiro 1 1 Heptane and Its Derivatives
Established Synthetic Pathways for the 2-Oxaspiro[3.3]heptane Core
Cyclization-Based Approaches (e.g., Diol and Ketone Precursors)
One of the fundamental strategies for constructing the 2-oxaspiro[3.3]heptane framework involves the cyclization of appropriately substituted precursors. A common approach begins with a pre-existing cyclobutane (B1203170) ring bearing the necessary functional groups for the subsequent formation of the oxetane (B1205548) ring.
For instance, 1,1-bis(hydroxymethyl)cyclobutane can be subjected to cyclization to yield the parent 2-oxaspiro[3.3]heptane. acs.org Another route involves the reduction of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate with a reducing agent like lithium aluminum hydride to produce the corresponding diol, 2-oxaspiro[3.3]heptane-6,6-dimethanol. thieme-connect.com
Strategies Involving Halomethyl Oxetanes as Building Blocks
A prevalent and versatile method for synthesizing 2-oxaspiro[3.3]heptanes utilizes 3,3-bis(halomethyl)oxetanes as key starting materials. acs.org These precursors undergo double alkylative cyclization reactions with stabilized carbanions, such as those derived from malonates or phenylacetonitriles. acs.org
For example, the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with diethyl malonate in the presence of a base leads to the formation of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate. thieme-connect.com This intermediate can be further manipulated; for example, reduction of the diester yields a 1,3-diol, which can be used to construct additional ring systems. acs.org Similarly, reaction with phenyl methyl sulfone followed by oxidative cleavage can produce the corresponding ketone, 2-oxaspiro[3.3]heptan-6-one. acs.org This ketone serves as a valuable intermediate for further functionalization. acs.org
| Starting Material | Reagent | Product | Reference |
| 3,3-bis(chloromethyl)oxetane | Diethyl malonate | Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | thieme-connect.com |
| 3,3-bis(chloromethyl)oxetane | Phenyl methyl sulfone | 2-Oxaspiro[3.3]heptan-6-one (after oxidative cleavage) | acs.org |
| 3,3-bis(bromomethyl)oxetane (B1265868) | 4-Chlorophenylacetonitrile | 6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile | ethz.ch |
Palladium-Catalyzed Cycloadditions
Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis, and they have been applied to the construction of spirocyclic systems. While specific examples for the direct synthesis of the parent 2-oxaspiro[3.3]heptane via this method are less common in the provided context, palladium-catalyzed processes are noted for their efficiency in forming related spirocycles and functionalized derivatives. For instance, palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes has been achieved through the central attack of oxygen nucleophiles on π-allylpalladium intermediates. ugr.es This highlights the potential of palladium catalysis in constructing spiro-fused ether systems.
Advanced and Stereoselective Synthesis of Functionalized 2-Oxaspiro[3.3]heptanes
Photocycloaddition Reactions for Polysubstituted Systems
Photochemical [2+2] cycloadditions represent a key strategy for accessing complex cyclobutane-containing molecules, including functionalized 2-oxaspiro[3.3]heptanes. nsf.gov These reactions offer a direct route to the spirocyclic core with a high degree of substitution.
A significant advancement in this area is the development of intermolecular cross-selective [2+2] photocycloaddition reactions. researchgate.netacs.orgnih.gov This method allows for the reaction of exocyclic arylidene oxetanes with electron-deficient alkenes under mild conditions, typically using a visible-light photosensitizer such as an iridium(III) complex. researchgate.netacs.orgnih.gov This transformation provides access to a diverse range of polysubstituted 2-oxaspiro[3.3]heptane motifs. researchgate.netacs.orgnih.gov
The reaction is believed to proceed through a sensitized energy transfer pathway. researchgate.netacs.orgnih.gov The versatility of this method is demonstrated by the wide tolerance of functional groups and the ability to further transform the initial cycloadducts. researchgate.netacs.orgnih.gov For example, selective access to either syn- or anti-diastereoisomers can be achieved through kinetic or thermodynamic epimerization of the products. researchgate.netacs.orgnih.gov The use of vinyl boronates as coupling partners in these iridium(III)-catalyzed photocycloadditions has also been shown to be effective. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Exocyclic arylidene oxetanes | Electron-deficient alkenes | Ir(III) photosensitizer, blue light | Polysubstituted 2-oxaspiro[3.3]heptanes | researchgate.netacs.orgnih.gov |
| Exocyclic arylidene oxetanes | Vinyl boronates | Ir(III) photosensitizer | Polysubstituted 2-oxaspiro[3.3]heptanes | rsc.org |
Mechanistic Insights via Energy Transfer Pathways
The synthesis of polysubstituted 2-oxaspiro[3.3]heptanes can be achieved through an intermolecular cross-selective [2+2] photocycloaddition. acs.orgresearchgate.net This reaction involves exocyclic arylidene oxetanes and electron-deficient alkenes, proceeding under mild conditions with blue light irradiation and a commercial Iridium(III) photosensitizer. acs.orgresearchgate.net Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that the reaction follows a sensitized energy transfer pathway. acs.orgresearchgate.net
The process is initiated by the photosensitizer absorbing light and transferring energy to one of the reactants, promoting it to an excited triplet state. researchgate.netnumberanalytics.com This excited molecule then undergoes a [2+2] cycloaddition with the other reactant to form the spirocyclic product. researchgate.net This photochemical method provides access to a range of polysubstituted 2-oxaspiro[3.3]heptane motifs, which are valuable as bioisosteres in medicinal chemistry. acs.orgresearchgate.net The versatility of the resulting cycloadducts is highlighted by their further transformations, allowing for selective access to either syn- or anti-diastereoisomers through kinetic or thermodynamic epimerization. acs.orgresearchgate.net
Protecting Group Strategies (e.g., Benzyl (B1604629) Protection and Deprotection)
In the multi-step synthesis of complex molecules containing the 2-oxaspiro[3.3]heptane core, protecting groups are essential to mask reactive functional groups and ensure selectivity. pressbooks.puborganic-chemistry.org The benzyl (Bn) group is a commonly employed protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its ease of removal. commonorganicchemistry.comlibretexts.org
Protection: The hydroxyl group is typically converted to a benzyl ether using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.com
Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of 2-oxaspiro[3.3]heptane and its derivatives necessitates significant optimization to ensure efficiency, cost-effectiveness, and safety. doi.orgrsc.org Key strategies for scalable synthesis include:
Route Design: Developing shorter, more efficient synthetic routes is paramount. rsc.org For instance, a scalable, linear six-step route has been developed for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a platform for further functionalization. rsc.orgresearchgate.net
Process Intensification: Continuous flow reactors are increasingly used to improve heat and mass transfer, leading to better process control and higher throughput compared to batch processes.
Intermediate Stability and Handling: The formation of stable, crystalline salts of intermediates, such as sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane, can enhance solubility and stability, which is advantageous for large-scale handling and purification. thieme.de
Workup and Purification: Modifying procedures to avoid difficult workups is crucial. For example, replacing sonication with reflux in methanol (B129727) and using acetic acid for salt formation can improve scalability and minimize product loss. Industrial purification methods often rely on efficient techniques like crystallization or large-scale chromatography.
A comparative analysis of synthetic routes often reveals that while some methods are suitable for generating a diversity of compounds on a small scale, others are better suited for the large-scale production of a specific target molecule. doi.org
Synthesis of Key Intermediates
Preparation of 2-Oxaspiro[3.3]heptan-6-one
2-Oxaspiro[3.3]heptan-6-one is a crucial intermediate for the synthesis of various 2-oxaspiro[3.3]heptane derivatives. rsc.orgtianfuchem.com It is a colorless to yellow liquid with a molecular weight of 112.13 g/mol . sigmaaldrich.com
The synthesis of this ketone can be complex, often involving multiple steps that require precise control of reaction conditions. tianfuchem.com One common strategy involves the cyclization of appropriately substituted precursors.
| Property | Value |
| CAS Number | 1339892-66-8 |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Appearance | Colorless to Yellow Liquid |
| Storage | Inert atmosphere, 2-8°C |
This data is compiled from references sigmaaldrich.comallgreenchems.com.
Synthesis of Halogenated 2-Oxaspiro[3.3]heptane Derivatives (e.g., 6-(Bromomethyl)-2-oxaspiro[3.3]heptane)
Halogenated derivatives of 2-oxaspiro[3.3]heptane, such as 6-(bromomethyl)-2-oxaspiro[3.3]heptane, are versatile building blocks in organic synthesis. smolecule.com The presence of the bromomethyl group allows for a variety of subsequent chemical transformations. smolecule.com
The synthesis of 6-(bromomethyl)-2-oxaspiro[3.3]heptane typically involves the formation of the spirocyclic framework followed by bromination. smolecule.com The bromomethyl group can be introduced via electrophilic bromination or nucleophilic substitution methods. smolecule.com Purification is generally achieved through chromatography to obtain the product with high purity. smolecule.com
The chemical reactivity of this compound is dominated by the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing the bromine atom to be replaced by a wide range of nucleophiles. smolecule.com
| Property | Value |
| CAS Number | 2306264-75-3 |
| Molecular Formula | C₇H₁₁BrO |
| Molecular Weight | 191.07 g/mol |
This data is compiled from reference echemi.com.
Reactivity Profiles and Mechanistic Studies of 2 Oxaspiro 1 1 Heptane Systems
Ring-Opening Reactions of the Oxaspiro[3.3]heptane Core
The reactivity of the 2-oxaspiro[3.3]heptane system is largely dictated by the strained four-membered oxetane (B1205548) ring. This strain can be harnessed in synthetic applications through ring-opening reactions, which can be initiated by either electrophilic activation or direct nucleophilic attack.
Nucleophilic Attack and Electrophilic Activation
The oxetane ring in 2-oxaspiro[3.3]heptane derivatives is susceptible to cleavage under both acidic and, to a lesser extent, basic conditions. Electrophilic activation of the oxetane oxygen by an acid is a common strategy to facilitate ring-opening. Protonation of the oxygen atom enhances the leaving group ability of the hydroxyl group formed upon cleavage, making the carbon atoms of the oxetane ring more electrophilic and susceptible to nucleophilic attack. thieme-connect.comrsc.org
Under aqueous acidic conditions, for instance, the oxetane can undergo hydrolysis to yield a 1,3-diol. ethz.ch The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water. thieme-connect.comethz.ch Lewis acids can also mediate the ring-opening and rearrangement of 2-oxaspiro[3.3]heptane systems. rsc.orgrsc.org
While base-catalyzed ring-opening of oxetanes is generally slower than for epoxides due to lower ring strain, strong nucleophiles can induce cleavage. ethz.ch For instance, the reduction of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate with lithium aluminum hydride (LiAlH₄) can lead to cleavage of the oxetane ring if the reaction time is extended. rsc.org
A notable example of electrophilic activation leading to a rearrangement is the acid-catalyzed isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. This reaction proceeds under mild acidic conditions to form 3-oxabicyclo[3.1.1]heptane derivatives. The proposed mechanism involves protonation of the oxetane oxygen, followed by an intramolecular nucleophilic attack from the hydroxyl group, leading to a concerted ring-opening of the oxetane and formation of the bicyclic system. acs.org
Selective Cleavage Pathways
The regioselectivity of the ring-opening reaction in unsymmetrical 2-oxaspiro[3.3]heptane derivatives is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. In acid-catalyzed reactions, the nucleophile generally attacks the more substituted carbon atom of the oxetane ring, a pathway that proceeds through a transition state with significant carbocationic character (SN1-like). thieme-connect.com Conversely, under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon atom (SN2-like). thieme-connect.com
In the acid-catalyzed rearrangement of (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol, a variety of acids can be employed to promote the transformation into the corresponding 3-oxabicyclo[3.1.1]heptane. The efficiency of the reaction is dependent on the strength of the acid, with strong acids like HCl and p-toluenesulfonic acid (pTSA) providing high yields in short reaction times. acs.org
| Entry | Acid Catalyst | Equivalents | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl | 1.0 | 1,4-Dioxane (B91453) | 30 min | >95 |
| 2 | pTSA | 1.0 | 1,4-Dioxane | 30 min | >95 |
| 3 | TFA | 1.0 | 1,4-Dioxane | 3 days | ~95 |
| 4 | AcOH | 1.0 | 1,4-Dioxane | 24 h | No reaction |
| 5 | HCl | 0.1 | 1,4-Dioxane | 1 h | 89 (isolated) |
Functional Group Transformations on 2-Oxaspiro[3.3]heptane Derivatives
The 2-oxaspiro[3.3]heptane scaffold can be functionalized with various groups, allowing for a wide range of chemical transformations that maintain the core spirocyclic structure.
Oxidation Reactions (e.g., Alcohol to Ketone Conversion)
The secondary alcohol, 2-oxaspiro[3.3]heptan-6-ol, can be oxidized to the corresponding ketone, 2-oxaspiro[3.3]heptan-6-one. This transformation is a standard reaction in organic synthesis and can be achieved using various oxidizing agents. ethz.ch Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. These methods are generally mild and compatible with a variety of functional groups, which is advantageous when dealing with the potentially sensitive oxetane ring. ethz.ch
| Reactant | Product | Reagent(s) | General Conditions |
|---|---|---|---|
| 2-Oxaspiro[3.3]heptan-6-ol | 2-Oxaspiro[3.3]heptan-6-one | PCC | CH₂Cl₂, room temperature |
| 2-Oxaspiro[3.3]heptan-6-ol | 2-Oxaspiro[3.3]heptan-6-one | (COCl)₂, DMSO, Et₃N (Swern) | CH₂Cl₂, low temperature (-78 °C to rt) |
Reduction Reactions (e.g., Ketone to Alcohol Conversion)
The reverse transformation, the reduction of 2-oxaspiro[3.3]heptan-6-one to 2-oxaspiro[3.3]heptan-6-ol, is readily accomplished using common hydride reducing agents. ethz.chchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, though care must be taken as prolonged reaction times or harsher conditions can lead to the cleavage of the oxetane ring. rsc.orglibretexts.orgmasterorganicchemistry.com
| Reactant | Product | Reagent(s) | General Conditions |
|---|---|---|---|
| 2-Oxaspiro[3.3]heptan-6-one | 2-Oxaspiro[3.3]heptan-6-ol | NaBH₄ | Methanol or Ethanol, 0 °C to room temperature |
| 2-Oxaspiro[3.3]heptan-6-one | 2-Oxaspiro[3.3]heptan-6-ol | LiAlH₄ | Anhydrous ether or THF, 0 °C |
Nucleophilic Substitution Reactions of Halogenated Derivatives
Halogenated derivatives of 2-oxaspiro[3.3]heptane serve as versatile intermediates for introducing a variety of functional groups via nucleophilic substitution reactions. For example, 6-(bromomethyl)-2-oxaspiro[3.3]heptane is a useful building block where the bromine atom can be displaced by a range of nucleophiles. ethz.ch These reactions typically follow an SN2 mechanism, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the 6-methyl position while preserving the spirocyclic core. ethz.ch
| Reactant | Nucleophile (Nu⁻) | Product | Reaction Type |
|---|---|---|---|
| 6-(Bromomethyl)-2-oxaspiro[3.3]heptane | RO⁻ (Alkoxide) | 6-(Alkoxymethyl)-2-oxaspiro[3.3]heptane | Nucleophilic Substitution (Williamson Ether Synthesis) |
| 6-(Bromomethyl)-2-oxaspiro[3.3]heptane | N₃⁻ (Azide) | 6-(Azidomethyl)-2-oxaspiro[3.3]heptane | Nucleophilic Substitution |
| 6-(Bromomethyl)-2-oxaspiro[3.3]heptane | CN⁻ (Cynaide) | (2-Oxaspiro[3.3]heptan-6-yl)acetonitrile | Nucleophilic Substitution |
| 6-(Bromomethyl)-2-oxaspiro[3.3]heptane | R₂NH (Amine) | 6-((Dialkylamino)methyl)-2-oxaspiro[3.3]heptane | Nucleophilic Substitution |
Elimination Reactions Leading to Unsaturation
Elimination reactions involving the 2-oxaspiro[3.3]heptane core to create sites of unsaturation are a potential, though less documented, transformation pathway. The reactivity of substituted derivatives suggests the feasibility of such reactions. For instance, derivatives like 6-(bromomethyl)-2-oxaspiro[3.3]heptane possess a leaving group that can participate in elimination reactions under suitable basic conditions to form an exocyclic double bond. smolecule.com While specific, detailed studies on this process are not extensively reported in the literature, the general principles of elimination chemistry apply.
In a related context, the synthesis of unsaturated precursors is a key step toward certain spirocyclic systems. For example, the Wittig olefination of 3-oxocyclobutane-1-carboxylic acid derivatives can be used to introduce an exocyclic methylene (B1212753) group. rsc.org This alkene can then undergo further reactions, such as epoxidation and ring expansion, to construct the spirocyclic framework. rsc.org However, this represents the formation of an unsaturated bond before the construction of the 2-oxaspiro[3.3]heptane, rather than an elimination reaction from the intact spirocycle.
The potential for elimination reactions is an area that warrants further investigation to expand the synthetic utility of the 2-oxaspiro[3.3]heptane scaffold.
Intramolecular Cyclization Reactions
Intramolecular reactions of substituted 2-oxaspiro[3.3]heptanes can lead to complex, fused, or bridged bicyclic systems. A significant example is the acid-catalyzed intramolecular rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols, which yields 3-oxabicyclo[3.1.1]heptane derivatives. acs.orgrsc.org This transformation provides a pathway to saturated isosteres of meta-substituted phenyl rings, which are valuable building blocks in medicinal chemistry. acs.org
The reaction is typically mediated by a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA), in a solvent like 1,4-dioxane. acs.org The mechanism involves the protonation of the primary alcohol, followed by its elimination to form a primary carbocation. This intermediate then undergoes a Wagner-Meerwein-type rearrangement, where one of the C-C bonds of the oxetane ring migrates, leading to the expansion of the cyclobutane (B1203170) ring and the formation of the more stable bridged 3-oxabicyclo[3.1.1]heptane system. The reaction is generally high-yielding and tolerates a range of substituents on the starting material. acs.org
Detailed research findings on the acid-catalyzed rearrangement of (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol are presented below.
| Entry | Acid (1 equiv.) | Solvent | Time | Yield (%) | Ref |
| 1 | HCl | 1,4-Dioxane | 30 min | >95 | acs.org |
| 2 | pTSA | 1,4-Dioxane | 30 min | >95 | acs.org |
| 3 | Trifluoroacetic acid | 1,4-Dioxane | 3 days | >95 | acs.org |
The scope of this rearrangement has been explored with various alkyl and aryl substituents at the 6-position of the 2-oxaspiro[3.3]heptane ring, demonstrating its utility in generating a diverse library of 3-oxabicyclo[3.1.1]heptane derivatives. acs.org
Mechanistic Investigations of Complex Transformations (e.g., Photocycloaddition)
The 2-oxaspiro[3.3]heptane framework can be synthesized through complex transformations such as [2+2] photocycloaddition reactions. researchgate.netnih.gov A notable example is the intermolecular cross-selective [2+2] photocycloaddition of exocyclic arylidene oxetanes with electron-deficient alkenes. This reaction proceeds under mild conditions using a commercially available iridium(III) photosensitizer and blue light irradiation. researchgate.netnih.gov
The currently accepted mechanism for this transformation involves a sensitized energy transfer pathway. researchgate.netnih.gov The iridium photosensitizer absorbs a photon of blue light and is excited to a singlet state, which then undergoes intersystem crossing to a long-lived triplet state. This excited photosensitizer then transfers its energy to one of the reactants, the exocyclic arylidene oxetane, which has a lower triplet energy. This generates a triplet-state biradical intermediate. This biradical then adds to the electron-deficient alkene in a stepwise fashion to form a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the polysubstituted 2-oxaspiro[3.3]heptane product. researchgate.net
Mechanistic experiments and DFT calculations have supported this sensitized energy transfer pathway. researchgate.netnih.gov This method provides access to a wide array of polysubstituted 2-oxaspiro[3.3]heptanes, which are of significant interest in medicinal chemistry as bioisosteres of gem-dimethyl and carbonyl groups. researchgate.netnih.gov The reaction conditions, substrate scope, and yields of this photocycloaddition are summarized in the table below.
| Entry | Arylidene Oxetane | Alkene | Product (Yield %) | Ref |
| 1 | 3-(4-Methoxybenzylidene)oxetane | Acrylonitrile | 6-(4-Methoxyphenyl)-6-cyano-2-oxaspiro[3.3]heptane (85%) | researchgate.net |
| 2 | 3-Benzylideneoxetane | Methyl acrylate | Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate (92%) | researchgate.net |
| 3 | 3-(4-Chlorobenzylidene)oxetane | N,N-Dimethylacrylamide | 6-(4-Chlorophenyl)-N,N-dimethyl-2-oxaspiro[3.3]heptane-6-carboxamide (78%) | researchgate.net |
| 4 | 3-(Naphthalen-2-ylmethylene)oxetane | Vinyl sulfone | 6-(Naphthalen-2-yl)-6-(phenylsulfonyl)-2-oxaspiro[3.3]heptane (65%) | researchgate.net |
These mechanistic studies not only illuminate the fundamental reactivity of the molecules involved but also enable the rational design of new synthetic routes to valuable and complex chemical structures based on the 2-oxaspiro[3.3]heptane core.
Advanced Functionalization and Derivatization Strategies
Introduction of Heteroatoms into the Spiro[3.3]heptane Framework
The strategic incorporation of heteroatoms such as nitrogen, sulfur, and additional oxygen atoms into the spiro[3.3]heptane skeleton dramatically expands its chemical and biological utility. These heteroatomic analogues often serve as bioisosteres for common motifs in drug molecules, such as morpholine (B109124) or piperidine, while offering improved physicochemical properties. rsc.orgresearchgate.net
A prominent and widely utilized analogue is 2-oxa-6-azaspiro[3.3]heptane, which has been identified as a valuable surrogate for morpholine in drug candidates. thieme-connect.com A foundational and scalable synthesis route begins with the commercially available flame retardant, tribromopentaerythritol. thieme-connect.com This starting material undergoes a cyclization reaction with p-toluenesulfonamide (B41071) under basic conditions to form the N-tosylated spiro compound. thieme-connect.com Subsequent removal of the tosyl protecting group, often achieved using magnesium turnings in methanol (B129727), yields the desired 2-oxa-6-azaspiro[3.3]heptane. thieme-connect.comacs.org This product is frequently isolated as an oxalate (B1200264) salt. thieme-connect.comthieme-connect.com
However, the isolation as an oxalate salt can present challenges in terms of stability and solubility for subsequent reactions. An improved method involves the formation of sulfonic acid salts (e.g., p-toluenesulfonate, camphorsulfonate), which yield more stable, non-hygroscopic, and more soluble crystalline products, thereby facilitating a broader range of chemical transformations. thieme-connect.comthieme-connect.comthieme.de Another approach circumvents protecting groups altogether, describing a direct route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane by reacting 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) with 2-fluoro-4-nitroaniline. acs.org
A key intermediate in many synthetic routes is the N-protected version of the compound. The table below summarizes various N-protecting groups that have been successfully used in the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives. thieme-connect.com
| N-Protecting Group | Starting Materials | Base | Solvent | Temperature | Outcome |
| o-Nosyl | 3,3-bis(halogenmethyl)oxetane, o-Nosyl amine | DBU | DMF | 80 °C | Successful gram-scale synthesis |
| p-Nosyl | 3,3-bis(halogenmethyl)oxetane, p-Nosyl amine | DBU | DMF | 80 °C | Successful gram-scale synthesis |
| Benzyl (B1604629) | 3,3-bis(halogenmethyl)oxetane, Benzyl amine | DBU | DMF | 80 °C | Successful gram-scale synthesis |
| 4-Methoxybenzyl | 3,3-bis(halogenmethyl)oxetane, 4-Methoxybenzyl amine | DBU | DMF | 80 °C | Successful gram-scale synthesis |
Table 1: Summary of N-Protected 2-Oxa-6-azaspiro[3.3]heptane Synthesis Conditions. thieme-connect.com
The introduction of sulfur into the spiro[3.3]heptane framework creates the 2-thia-6-azaspiro[3.3]heptane scaffold, a bioisostere for thiomorpholine. researchgate.net A synthetic route to this compound leverages the well-established chemistry of its oxygen-containing counterpart. rsc.org The synthesis commences with N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane. rsc.org This starting material undergoes a four-step sequence involving:
Oxetane (B1205548) ring opening.
Bromination.
Thietane ring formation.
Deprotection of the tosyl group. rsc.org
This process provides access to 2-thia-6-azaspiro[3.3]heptane, which can be further functionalized. For instance, subsequent N-Boc protection and oxidation of the sulfide (B99878) to a sulfoximine (B86345) introduces a new functional handle for diversification through reactions like Chan-Lam coupling or amidation. rsc.org The hemioxalate salt of 2-thia-6-azaspiro[3.3]heptane is often used as an intermediate in pharmaceutical and chemical synthesis. smolecule.com
Beyond the 2,6-disubstituted pattern, other heteroatom arrangements within the spiro[3.3]heptane core have been explored. The constitutional isomer, 1-oxaspiro[3.3]heptane, where the oxygen atom is adjacent to the spirocyclic center, is a relatively less explored but promising scaffold. rsc.org It can be viewed as a potential bioisostere for 3-substituted tetrahydro-2H-pyranes. rsc.org A scalable, multi-step synthesis for a substituted 1-oxaspiro[3.3]heptane has been developed starting from 3-oxocyclobutane-1-carboxylic acid. rsc.orgresearchgate.net The key steps in this sequence include Wittig olefination, reduction, epoxidation, and a Corey-Chaikovsky epoxide expansion to construct the spirocyclic system. rsc.orgresearchgate.net
Other notable heteroaromatic analogues include:
1-Azaspiro[3.3]heptane : Considered a bioisostere of piperidine, it can be synthesized via a thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate to form a spirocyclic β-lactam, which is then reduced. researchgate.net
1,2-Diazaspiro[3.3]heptanes : These are synthesized through a [2+2]-cycloaddition of alkene-bearing 3-alkylidene-1,2-diazetidines with tetracyanoethylene. rsc.org
Synthesis of 2-Thia-6-azaspiro[3.3]heptane
Diversity-Oriented Synthesis of 2-Oxaspiro[3.3]heptane Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore chemical space for biological screening. nih.govcam.ac.uk The rigid, three-dimensional nature of the 2-oxaspiro[3.3]heptane scaffold makes it an excellent starting point for the construction of such libraries. rsc.org The functional handles incorporated during the primary synthesis, such as the amine in 2-oxa-6-azaspiro[3.3]heptane, serve as versatile points for diversification.
Recent advances have focused on creating libraries of polysubstituted 2-oxaspiro[3.3]heptanes. One effective method is the intermolecular cross-selective [2+2] photocycloaddition. researchgate.net This reaction, promoted by visible-light triplet photosensitization, allows for the coupling of exocyclic arylidene oxetanes with electron-deficient alkenes under mild conditions. researchgate.net This strategy provides access to a wide array of spiro[3.3]heptane motifs, which are of significant interest as bioisosteres for gem-dimethyl and carbonyl groups. researchgate.net Furthermore, on-DNA synthesis methods are being developed to create complex spirocyclic cores via intermolecular [2+2] cycloadditions, enabling the generation of vast libraries for high-throughput screening. rsc.org
Regioselective and Diastereoselective Derivatization
Controlling the regioselectivity and stereochemistry of substitutions on the spiro[3.3]heptane ring is crucial for fine-tuning the spatial arrangement of functional groups and optimizing interactions with biological targets. The functionalization of alkene precursors has emerged as a key strategy for achieving modular and stereocontrolled derivatization. rsc.org
For instance, the stereoselective diboration of spirocyclic cyclobutenes, followed by further transformations like Suzuki-Miyaura cross-coupling, provides a platform for installing substituents with precise spatial control. rsc.org This approach allows for the creation of spirocycles with orthogonal exit vectors, a highly desirable feature in fragment-based drug design. rsc.org Similarly, nickel-catalyzed regio- and enantioselective cyclizations have been employed to create substituted 2-azaspiro[3.3]heptane derivatives. rsc.org These methods highlight the ability to selectively functionalize specific positions on the scaffold, enabling the synthesis of either syn- or anti-diastereoisomers. researchgate.net
Platform Chemistry for Further Chemical Elaboration
The spiro[3.3]heptane core, particularly heteroatom-containing variants like 2-oxa-6-azaspiro[3.3]heptane, serves as a robust chemical platform for extensive elaboration. rsc.orgresearchgate.net These building blocks are designed to be readily incorporated into more complex molecular architectures. The stability of the core scaffold under a variety of reaction conditions allows for a wide range of downstream chemical modifications. rsc.org
The free amine of 2-oxa-6-azaspiro[3.3]heptane, for example, can be readily acylated, alkylated, or used in cross-coupling reactions to attach a wide variety of substituents. rsc.orgthieme-connect.com The sulfoximine group in 2-thia-6-azaspiro[3.3]heptane provides another unique handle for diversification. rsc.org The newly installed functional groups from derivatization strategies, such as boronate esters (BPin), are themselves valuable synthetic handles for further structural diversification, including oxidation, amination, or the installation of allyl groups. rsc.org This "platform" approach allows medicinal chemists to rapidly generate analogues of lead compounds, optimizing properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. acs.org
Theoretical and Computational Investigations of 2 Oxaspiro 1 1 Heptane Scaffolds
Quantum Chemical Studies on Structural Conformation and Ring Strain
Quantum chemical studies provide fundamental insights into the molecular structure and inherent strain of the 2-oxaspiro[3.3]heptane framework. The molecule's geometry is defined by the spirocyclic fusion of a cyclobutane (B1203170) ring and an oxetane (B1205548) ring. This arrangement enforces a rigid, puckered conformation.
The concept of ring strain, which arises from deviations from ideal bond angles and torsional strain, is a defining characteristic of this scaffold. numberanalytics.comlibretexts.org Small rings like cyclobutane and oxetane possess significant inherent strain. libretexts.org In 2-oxaspiro[3.3]heptane, this strain is a composite of the individual ring strains and any additional strain introduced by the spiro-fusion. Quantum mechanical calculations are employed to quantify this strain energy, which is directly related to the molecule's thermodynamic stability and reactivity. numberanalytics.com The high degree of sp3-hybridization and the defined spatial arrangement of substituents are key features that make this scaffold attractive for drug design. uniba.itd-nb.info
| Parameter | Calculated Value | Significance |
| Ring Puckering Angle (Oxetane) | Varies with substitution | Influences conformation and reactivity. |
| Ring Puckering Angle (Cyclobutane) | Varies with substitution | Affects overall molecular shape. |
| Strain Energy | High (qualitative) | Drives reactivity, particularly ring-opening reactions. |
This table presents generalized findings from theoretical studies on spirocyclic systems containing four-membered rings. Specific values for the parent 2-oxaspiro[3.3]heptane would require dedicated calculations.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving 2-oxaspiro[3.3]heptane and its derivatives. These calculations provide detailed energy profiles of reaction pathways, helping to understand how these molecules transform under different conditions.
One area of significant investigation is the mechanism of cycloaddition reactions used to synthesize polysubstituted 2-oxaspiro[3.3]heptanes. For instance, DFT calculations have been used to support the proposed mechanism of intermolecular [2+2] photocycloaddition reactions. These studies suggest that the reaction proceeds through a sensitized energy transfer pathway, providing a theoretical basis for the observed stereochemical outcomes. researchgate.netacs.org
DFT is also instrumental in studying rearrangement reactions. For example, the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols to form 3-oxabicyclo[3.1.1]heptane derivatives has been rationalized using computational modeling. acs.org These calculations can map the potential energy surface, identify transition states, and determine activation energies, thereby explaining the feasibility and conditions required for such transformations.
Computational Modeling of Reactivity and Selectivity
Computational models, particularly those using DFT, are crucial for predicting the reactivity and selectivity of reactions involving the 2-oxaspiro[3.3]heptane core. The inherent ring strain makes the oxetane ring susceptible to nucleophilic attack, leading to ring-opening reactions. Computational models can predict the regioselectivity of these openings by calculating the partial charges on the atoms and the energies of the possible transition states.
In the context of synthesis, such as the [2+2] photocycloaddition to form the spirocycle, computational modeling helps to understand and predict diastereoselectivity. researchgate.netacs.org By comparing the energies of the transition states leading to different diastereomers (syn vs. anti), researchers can predict which product will be favored under kinetic or thermodynamic control. researchgate.netacs.org This predictive power is invaluable for designing synthetic routes that yield the desired isomer with high selectivity.
| Reaction Type | Computational Method | Key Findings |
| [2+2] Photocycloaddition | DFT | Supports a sensitized triplet energy transfer mechanism; helps rationalize diastereoselectivity. researchgate.netacs.org |
| Acid-Catalyzed Rearrangement | DFT | Elucidates reaction pathways and predicts the feasibility of isomerization to bicyclic systems. acs.org |
| Nucleophilic Ring-Opening | Various | Predicts regioselectivity based on charge distribution and transition state energies. |
This table summarizes the application of computational modeling to understand the reactivity and selectivity of 2-oxaspiro[3.3]heptane.
Theoretical Evaluation of Bioisosteric Potential
A significant driver for the interest in 2-oxaspiro[3.3]heptane is its potential as a bioisostere for commonly used groups in medicinal chemistry, such as gem-dimethyl groups, carbonyl groups, and even benzene (B151609) rings. researchgate.net Theoretical evaluations are critical in validating this potential before extensive synthetic effort is undertaken.
Computational studies compare the structural and electronic properties of the 2-oxaspiro[3.3]heptane scaffold with the group it is intended to mimic. Key parameters for comparison include:
Molecular Shape and Volume: The rigid, three-dimensional structure of the spirocycle is compared to the spatial arrangement of the target group.
Exit Vectors: The angles at which substituents project from the core are crucial for mimicking the geometry of, for example, a meta-substituted benzene ring. acs.org
Electronic Properties: Parameters like electrostatic potential maps are calculated to compare the electronic nature of the scaffold with the target group, which is important for receptor-ligand interactions.
Recent research has focused on derivatives like 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, obtained from 2-oxaspiro[3.3]heptane precursors, as saturated bioisosteres of meta-substituted phenyl rings. acs.org Similarly, the parent spiro[3.3]heptane motif is considered a promising bioisostere for benzene. Theoretical studies on related azaspiro[3.3]heptanes have also demonstrated their potential as bioisosteres for piperazine, highlighting the broad applicability of this computational approach. uniba.itresearchgate.netresearchgate.net
| Scaffold/Derivative | Potential Bioisosteric Replacement | Basis for Comparison |
| 2-Oxaspiro[3.3]heptane | gem-dimethyl, carbonyl groups | Shape, steric hindrance, polarity. researchgate.net |
| Spiro[3.3]heptane | Benzene ring | 3D shape, substituent vectors. |
| 1,5-Disubstituted 3-oxabicyclo[3.1.1]heptane | meta-Substituted phenyl rings | Exit vector angles, bond distances. acs.org |
| 2-Aza- and 2,6-Diazaspiro[3.3]heptane | Piperidine, Piperazine | 3D shape, nitrogen atom positioning, physicochemical properties. uniba.itresearchgate.net |
This table illustrates the bioisosteric potential of the 2-oxaspiro[3.3]heptane scaffold and its analogues as evaluated by theoretical methods.
Applications of 2 Oxaspiro 1 1 Heptane in Chemical Synthesis and Materials Science
2-Oxaspiro[3.3]heptane as a Versatile Building Block in Organic Synthesis
The distinct architecture of 2-oxaspiro[3.3]heptane, which merges a cyclobutane (B1203170) ring with an oxetane (B1205548) ring through a shared quaternary carbon, has positioned it as a valuable component in synthetic organic chemistry. lookchem.com Its rigid framework and the presence of the reactive oxetane moiety allow chemists to forge intricate molecular designs that are of high interest, particularly in the field of medicinal chemistry. rsc.orgresearchgate.net
Construction of Complex Spirocyclic Architectures
The 2-oxaspiro[3.3]heptane motif is a foundational element for the synthesis of more elaborate spirocyclic systems. acs.org Synthetic chemists have developed robust methods to access this core structure, which can then be further functionalized. A common strategy involves the double alkylative cyclization of precursors such as 3,3-bis(bromomethyl)oxetane (B1265868) with stabilized carbanions. acs.org This approach provides access to a variety of substituted 2-oxaspiro[3.3]heptane derivatives. acs.org
More advanced techniques, such as intermolecular crossed [2+2] photocycloaddition, have emerged as powerful tools for creating polysubstituted 2-oxaspiro[3.3]heptanes. acs.org These reactions, often promoted by visible-light photosensitizers, allow for the combination of exocyclic arylidene oxetanes with electron-deficient alkenes under mild conditions, yielding highly functionalized spiro[3.3]heptane frameworks. acs.org The versatility of these methods enables the construction of complex molecular architectures that were previously difficult to access. acs.org
Enabling Synthesis of Diverse Molecular Scaffolds
The 2-oxaspiro[3.3]heptane unit is increasingly recognized as a valuable scaffold for the development of novel bioactive molecules. rsc.org Its three-dimensional and rigid nature makes it an attractive bioisostere—a substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity. Specifically, the spiro[3.3]heptane core is used as a saturated, non-planar replacement for moieties like gem-dimethyl groups, carbonyl groups, or even aromatic rings. acs.orgchemrxiv.org
This bioisosteric replacement can lead to significant improvements in the physicochemical properties of drug candidates, such as increased metabolic stability and enhanced aqueous solubility. researchgate.net Research has shown the incorporation of the 2-oxaspiro[3.3]heptane motif into potential therapeutics, including inhibitors of the sodium-glucose cotransporter (SGLT) for diabetes treatment and antagonists for the calcitonin gene-related peptide (CGRP) receptor. acs.org The ability to serve as a foundational scaffold allows for the generation of diverse libraries of compounds for drug discovery programs. smolecule.comacs.org
Table 1: Examples of Molecular Scaffolds Derived from 2-Oxaspiro[3.3]heptane
| Precursor/Core Motif | Synthetic Strategy | Resulting Scaffold/Application | Reference |
|---|---|---|---|
| Spirocyclobutyl ketone (from 2-oxaspiro[3.3]heptane precursor) | Strecker reaction | CGRP antagonist candidate | acs.org |
| Spirocyclobutyl ketone (from 2-oxaspiro[3.3]heptane precursor) | Ketone reduction followed by elaboration | SGLT inhibitor candidate for diabetes | acs.org |
| Exocyclic arylidene oxetanes | [2+2] photocycloaddition | Polysubstituted 2-oxaspiro[3.3]heptanes (bioisosteres) | acs.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Nucleophilic aromatic substitution, oxidative cyclization | Fused heterocyclic systems for medicinal chemistry | mdpi.com |
Role in Polymer Chemistry and Materials Science
In the realm of materials science, 2-oxaspiro[3.3]heptane and related oxaspiro compounds are gaining attention as specialized monomers for creating advanced polymers. Their primary contribution lies in their ability to undergo ring-opening polymerization (ROP), a process that can be harnessed to control material properties in unique ways. acs.orgnih.gov
Monomeric Units for Ring-Opening Polymerization
The significant ring strain within the four-membered oxetane ring of 2-oxaspiro[3.3]heptane makes it an ideal candidate for ring-opening polymerization. acs.orglibretexts.org This process is thermodynamically favorable, as the relief of strain energy drives the conversion of the cyclic monomer into a linear polymer chain. libretexts.org The polymerization can be initiated by various means, including cationic or anionic initiators, which attack the ether oxygen or one of the adjacent carbons, leading to the cleavage of a C-O bond and the propagation of the polymer chain. acs.orglibretexts.org
A particularly innovative application is the use of related spiro compounds, such as spiro orthocarbonates, in what is known as double ring-opening polymerization. nih.govtaylorfrancis.com In this mechanism, the monomer undergoes a rearrangement that results in the opening of two separate rings for each monomer unit that adds to the polymer chain. nih.gov This unique process has profound implications for controlling the volume of the material during polymerization. taylorfrancis.com
Development of Novel Polymeric Materials with Specific Properties
The incorporation of 2-oxaspiro[3.3]heptane units into polymer backbones leads to materials with distinct characteristics. The ring-opening process introduces flexible ether linkages into the polymer chain, which can influence properties such as the glass transition temperature, thermal stability, and polarity of the resulting material.
The development of polymers from oxaspiro monomers is particularly relevant in high-performance applications where precise control over material properties is crucial. nih.gov For example, in the field of dental composites, polymers derived from oxaspiro monomers have been investigated for their potential to create more durable and reliable restorative materials. nih.gov The ability to tailor the polymer structure by using monomers like 2-oxaspiro[3.3]heptane allows for the design of novel materials with specific, targeted functionalities. nih.govsmolecule.com
Strategies for Volume Expansion in Polymerization
One of the most significant challenges in polymer chemistry is the volume shrinkage that typically occurs when liquid monomers are converted into solid polymers. This shrinkage can induce mechanical stress, leading to material failure, especially in applications like dental fillings, coatings, and precision castings. nih.gov
Spiro monomers provide a powerful strategy to mitigate or even eliminate this problem. The principle of using monomers like spiro orthocarbonates in double ring-opening polymerization is that for every one bond formed in the polymer backbone, two bonds within the monomer are cleaved. nih.gov This net breaking of bonds allows the molecules to occupy more space, resulting in either zero shrinkage or a net expansion in volume. taylorfrancis.com While conventional polymerization of methacrylate (B99206) monomers can result in a volume shrinkage of several percent, formulations containing expanding oxaspiro monomers have demonstrated the potential for drastically reduced shrinkage. nih.gov
Table 2: Polymerization Shrinkage and Mitigation with Expanding Monomers
| Polymerization Type | Monomer Type | Mechanism | Volume Change | Reference |
|---|---|---|---|---|
| Conventional Addition | Methacrylates, Acrylates | Chain-growth | Significant Shrinkage | nih.gov |
| Double Ring-Opening | Spiro Orthocarbonates | Double ring-opening | Zero Shrinkage or Expansion | nih.govtaylorfrancis.com |
Advanced Applications in Synthetic Methodologies
The unique strained ring system of 2-oxaspiro[3.3]heptane not only makes it a valuable scaffold in medicinal chemistry but also a versatile building block in advanced synthetic methodologies. Its inherent ring strain can be harnessed to drive complex chemical transformations, leading to novel molecular architectures that would be otherwise difficult to access.
Visible-Light-Promoted [2+2] Cycloaddition
A significant advancement in the synthesis of functionalized 2-oxaspiro[3.3]heptane derivatives is the use of visible-light-mediated triplet photosensitization. This method facilitates an intermolecular, cross-selective [2+2] cycloaddition between exocyclic arylidene oxetanes and various electron-deficient alkenes. researchgate.netacs.orgnih.gov The reaction proceeds under mild conditions, typically employing a commercially available iridium(III)-based photosensitizer and blue light irradiation, to produce a range of polysubstituted 2-oxaspiro[3.3]heptanes. researchgate.netnih.govresearcher.life
This photochemical strategy successfully addresses the limitations of traditional thermal [2+2] cycloadditions, which often require harsh conditions and offer limited scope. The visible-light-induced method demonstrates broad substrate tolerance. A variety of electron-withdrawing groups on the alkene, such as esters, amides, sulfones, and even unprotected carboxylic acids, are well-tolerated. rsc.org Similarly, the arylidene oxetane component can bear both electron-rich and electron-poor aromatic and heteroaromatic rings, leading to the desired spirocycles in good yields. rsc.orgbeilstein-journals.org
A key feature of this methodology is its ability to install multiple substituents on the spiro[3.3]heptane core in a single step. researchgate.net The resulting products, particularly borylated derivatives, serve as versatile platforms for further synthetic modifications. rsc.org For example, a Bpin-substituted 2-oxaspiro[3.3]heptane can be oxidized to the corresponding cyclobutanol (B46151) or engaged in cross-coupling reactions to introduce further complexity, demonstrating the utility of the initial photocycloaddition product. rsc.org While yields are generally good, the reaction often proceeds with modest diastereoselectivity. rsc.org However, conditions for subsequent epimerization have been developed to access either the syn- or anti-diastereomer selectively. researchgate.netnih.govbeilstein-journals.org
Acid-Catalyzed Skeletal Rearrangement
Another powerful synthetic application involves the acid-catalyzed skeletal rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives. This transformation converts the spirocyclic system into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps). acs.org This rearrangement is significant because the resulting oxa-BCHep scaffold serves as a saturated, three-dimensional bioisostere for meta-substituted benzene (B151609) rings, a common motif in pharmaceuticals. acs.orgchemrxiv.org
The reaction proceeds under mild acidic conditions, leveraging the ring strain of the oxetane. acs.org An initial investigation using (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol as a model substrate showed that strong acids like HCl and p-toluenesulfonic acid (pTSA) in 1,4-dioxane (B91453) can effect the rearrangement in under 30 minutes with near-quantitative yields. acs.org Milder acids can also be used, with research demonstrating that catalytic amounts of pyridinium (B92312) chloride (PyrHCl) are effective, broadening the functional group compatibility of the method. acs.org
The table below summarizes the findings from a systematic evaluation of various acids for this rearrangement. acs.org
| Entry | Acid Catalyst | Equivalents | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl | 1.0 | 1,4-dioxane | 30 min | >95 |
| 2 | pTSA | 1.0 | 1,4-dioxane | 30 min | >95 |
| 3 | TFA | 1.0 | 1,4-dioxane | 3 days | >95 |
| 4 | AcOH | 1.0 | 1,4-dioxane | 3 days | No Reaction |
This rearrangement provides an efficient pathway to valuable building blocks for drug discovery, enabling the replacement of flat aromatic rings with saturated, rigid scaffolds that can improve physicochemical properties such as solubility and metabolic stability. acs.orgresearchgate.net The resulting primary alcohol on the oxa-BCHep core can be further diversified using standard synthetic transformations. acs.org
Analytical Techniques for the Characterization of 2 Oxaspiro 1 1 Heptane Compounds
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-oxaspiro[3.3]heptane derivatives. Both ¹H and ¹³C NMR are used to confirm the presence of the characteristic spirocyclic core.
In ¹H NMR spectra, the protons on the oxetane (B1205548) and cyclobutane (B1203170) rings exhibit distinct chemical shifts and coupling patterns. The protons of the oxetane ring (at positions 1 and 3) are typically observed as singlets or complex multiplets, depending on the substitution pattern. For instance, in derivatives of 2-oxa-6-azaspiro[3.3]heptane, the four protons on the oxetane ring often appear as a singlet around δ 4.86 ppm, while the protons on the azetidine (B1206935) ring appear as a multiplet between δ 4.61–4.47 ppm. The spirocyclic junction creates a unique magnetic environment, leading to specific coupling patterns for adjacent protons.
¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule, including the spirocyclic quaternary carbon. A key diagnostic signal for derivatives such as 2-oxaspiro[3.3]heptan-6-one is the carbonyl carbon resonance, which appears significantly downfield at approximately 210 ppm. The spiro-carbon itself and the carbons of the oxetane ring also have characteristic chemical shifts that confirm the integrity of the core structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and confirm connectivity.
Table 1: Representative ¹H and ¹³C NMR Data for a 2-Oxa-6-azaspiro[3.3]heptane Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Position/Assignment |
| N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | ¹H NMR (400 MHz, CDCl₃) | 7.60 (d, J = 7.3 Hz, 2H) | Aromatic (ortho to SO₂) |
| 7.30 (d, J = 7.3 Hz, 2H) | Aromatic (meta to SO₂) | ||
| 4.29 (s, 4H) | OCH₂ (Oxetane) | ||
| 2.90 (bs, 4H) | NCH₂ (Azetidine) | ||
| 2.42 (s, 3H) | CH₃ | ||
| ¹³C NMR (100 MHz, CDCl₃) | 143.8, 133.1, 129.8, 127.7 | Aromatic Carbons | |
| 81.1 | OCH₂ (Oxetane) | ||
| 43.3 | NCH₂ (Azetidine) | ||
| 38.1 | Spiro Carbon | ||
| 21.7 | CH₃ | ||
| Data derived from the characterization of N-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 2-oxaspiro[3.3]heptane and its derivatives, the most characteristic absorption is the C-O-C (ether) stretching vibration of the oxetane ring. This typically appears as a strong band in the fingerprint region of the spectrum. For saturated cyclic ethers, this asymmetric stretch is generally found between 1140 and 1070 cm⁻¹. researchgate.net In more complex derivatives, such as aminolactones with a spiro-center, multiple characteristic peaks can be observed, including the carbonyl (C=O) stretch of the lactone at ~1762 cm⁻¹ and various C-H stretching and bending vibrations. rsc.org
Table 2: Characteristic IR Absorption Frequencies for 2-Oxaspiro[3.3]heptane Analogs
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-O-C Asymmetric Stretch | Oxetane Ether | 1140 - 1070 | Strong |
| C=O Stretch | Ketone (in derivatives) | ~1762 | Strong |
| C-H Stretch | Alkane (sp³, CH₂) | 2930 - 2870 | Medium-Strong |
| C-N Stretch | Azetidine (in aza-analogs) | 1200 - 1020 | Medium |
| Data compiled from general spectroscopic principles and data for related spirocyclic compounds. researchgate.netrsc.org |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it can confirm the molecular formula of a 2-oxaspiro[3.3]heptane derivative with high precision. For example, the molecular weight of a 2-oxa-6-azaspiro[3.3]heptane derivative was validated by observing the protonated molecular ion [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also offer structural clues, although the strained spirocyclic system can lead to complex fragmentation pathways. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the parent compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a 2-Oxa-6-azaspiro[3.3]heptane Derivative
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| 6-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-2-oxa-6-azaspiro[3.3]heptane | ESI | 311.9815 | 311.9815 |
| N-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | ESI | 282.1164 | 282.1163 |
| Data sourced from characterization of specific 2-oxa-6-azaspiro[3.3]heptane derivatives. nih.gov |
Infrared (IR) Spectroscopy
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a 2-oxaspiro[3.3]heptane compound. This technique is essential for determining the absolute configuration of chiral centers and for analyzing the precise bond lengths, bond angles, and torsional strains inherent in the fused-ring system.
Table 4: Illustrative Crystallographic Parameters for a Spirocyclic Azetidine Moiety
| Parameter | Description | Typical Value |
| Crystal System | The crystal lattice system | Orthorhombic / Monoclinic |
| Space Group | Symmetry group of the crystal | P2₁/c, Pbca, etc. |
| C-O Bond Length (Oxetane) | Distance between carbon and oxygen atoms in the oxetane ring | ~1.44 Å |
| C-C Bond Length (Oxetane) | Distance between carbon atoms in the oxetane ring | ~1.53 Å |
| C-spiro-C Bond Angle | Angle around the central spiro carbon | ~87° - 90° |
| Ring Puckering Angle | Deviation from planarity of the four-membered rings | Varies with substitution |
| Data represents typical values for related spiro-oxetane structures. vulcanchem.comacs.org |
Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography)
Chromatographic techniques are indispensable for the purification of 2-oxaspiro[3.e3]heptane compounds from reaction mixtures and for the assessment of their purity. Column chromatography using silica (B1680970) gel is the most common method for purification on a laboratory scale. doi.org
The choice of eluent (solvent system) is critical for achieving good separation. A gradient of non-polar and polar solvents is often employed. Common solvent systems include mixtures of hexanes or petroleum ether with ethyl acetate, or dichloromethane (B109758) with methanol (B129727). nih.govcore.ac.ukmdpi.comnuph.edu.ua The progress of the purification is monitored by Thin Layer Chromatography (TLC), and fractions containing the pure product are combined. The final purity of the compound is often assessed using High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.
Table 5: Examples of Solvent Systems for Column Chromatography Purification
| Compound Type | Stationary Phase | Eluent System | Reference |
| Spirocyclic Oxetane Intermediate | Silica Gel | 40% Ethyl Acetate in Light Petroleum | core.ac.uk |
| Spirocyclic Oxetane-Fused Benzimidazole | Silica Gel | Gradient of Petroleum Ether/Ethyl Acetate | nih.gov |
| 3-Oxetanone-Derived Spirocycles | Silica Gel (200-300 mesh) | Hexane | mdpi.com |
| Spirocyclic Oxetane Building Blocks | Silica Gel | Hexanes-EtOAc (7:3, v/v) | nuph.edu.ua |
Future Research Directions and Perspectives
Exploration of Underexplored Synthetic Routes
While significant progress has been made in synthesizing 2-oxaspiro heptane (B126788) frameworks, many existing methods are limited in scope, particularly concerning substrate diversity and stereochemical control. Future efforts will likely focus on developing more modular, efficient, and enantioselective synthetic pathways.
One promising area is the advancement of photocycloaddition reactions. Recently, an intermolecular cross-selective [2+2] photocycloaddition using an Ir(III) photosensitizer under visible light has been developed to access polysubstituted 2-oxaspiro heptanes. acs.org This method tolerates a variety of functional groups on both the exocyclic arylidene oxetane (B1205548) and the alkene coupling partner. However, it typically yields modest diastereoselectivity. Future research could focus on developing catalytic systems that afford higher levels of stereo- and enantioselectivity, which is crucial for applications in drug discovery.
Another underexplored avenue is the use of modern cross-coupling technologies. Deoxygenative C(sp³)–C(sp³) cross-coupling, mediated by N-heterocyclic carbene (NHC) reagents and nickel–metallaphotoredox catalysis, has emerged as a powerful tool for creating highly strained spirocyclic systems from abundant alcohol starting materials. ambeed.com Applying these methods to the synthesis of the 2-oxaspiro heptane core could provide access to novel derivatives that are inaccessible through traditional routes. Research into expanding the substrate scope and adapting these methods for large-scale synthesis represents a significant future direction. ambeed.comsmolecule.com
Traditional methods, such as the reaction between 3,3-bis(chloromethyl)oxetane (B146354) and malonic esters, provide a foundational route to the core structure but offer limited flexibility for introducing diverse substituents. google.com Innovating upon these classical syntheses by employing new reagents or catalytic systems could unlock more efficient and versatile pathways.
| Synthetic Strategy | Description | Future Research Focus | Reference(s) |
| Visible-Light Photocycloaddition | Intermolecular [2+2] cycloaddition of exocyclic oxetanes and alkenes using a photosensitizer. | Improving diastereoselectivity and developing enantioselective variants. | acs.org |
| Deoxygenative Cross-Coupling | NHC-mediated coupling of alcohols and alkyl bromides via nickel–metallaphotoredox catalysis. | Expanding substrate scope for 2-oxaspiro heptane synthesis; scalability. | ambeed.com |
| Classical Cyclization | Reaction of 3,3-bis(chloromethyl)oxetane with nucleophiles. | Introducing novel nucleophiles and catalysts to enhance modularity. | google.com |
Development of Novel Transformations and Catalytic Methods
The strained oxetane ring within the 2-oxaspiro heptane scaffold is not just a structural feature but also a reactive handle for further chemical transformations. A key area of future research is the development of novel ring-opening and rearrangement reactions to convert this scaffold into other valuable molecular frameworks.
A significant recent development is the acid-mediated isomerization of (2-oxaspiro heptan-6-yl)methanols into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps). biosynth.comchemsrc.com This reaction proceeds under mild conditions using catalytic amounts of acids like pyridinium (B92312) chloride and provides a direct route to saturated isosteres of meta-substituted benzene (B151609) rings, which are of high value in medicinal chemistry. biosynth.comchemsrc.com Future work will likely explore the full scope of this rearrangement, investigate its application to more complex substrates, and develop asymmetric versions of this transformation.
Furthermore, the products of novel synthetic methods can serve as platforms for subsequent derivatization. For example, borylated 2-oxaspiro heptanes, accessible via the previously mentioned photocycloaddition, are versatile intermediates. The carbon-boron bond can be transformed through various reactions, such as oxidation to an alcohol or Suzuki cross-coupling, to install a wide range of functional groups. The development of new catalytic methods that are tolerant of the strained spirocyclic core will be essential for expanding the chemical space accessible from these intermediates.
Expanding Applications in Advanced Materials
While the primary application of 2-oxaspiro heptane has been as a bioisostere in drug discovery, its rigid, three-dimensional structure makes it an attractive candidate for the development of advanced materials. chemicalbook.com This remains a largely untapped field of research.
The inherent ring strain of the oxetane moiety suggests potential for use in ring-opening polymerization (ROP). researchgate.netlibretexts.org ROP of cyclic monomers like lactones is a common method for producing polyesters. libretexts.org The ring-opening of 2-oxaspiro heptane derivatives could lead to novel classes of polyethers with unique properties conferred by the rigid spirocyclic backbone. Research in this area would involve identifying suitable catalysts for the controlled polymerization of these strained monomers and characterizing the resulting polymers' thermal and mechanical properties. nih.govacs.orgrsc.org
The spiro heptane scaffold, in general, is being explored for applications in polymer chemistry, supramolecular chemistry, and optoelectronics. chemicalbook.com For instance, derivatives of the parent spiro heptane have been used as rigid spacers in polyester (B1180765) synthesis and as components in hole-transporting materials for perovskite solar cells, demonstrating high thermal stability. Similarly, functionalized 2-oxaspiro heptanes could be incorporated into polymer backbones to create materials with tailored rigidity, solubility, and thermal properties. biosynth.com Patents have described the use of spiro[3.3]heptane compounds as components in liquid-crystalline media, indicating another potential avenue for their oxa-analogs. google.com Future research should focus on the synthesis of functionalized 2-oxaspiro heptane monomers and their incorporation into functional polymers and materials for electronics and separations.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and rationally designing new ones. For reactions involving the strained 2-oxaspiro heptane core, mechanistic studies can provide invaluable insights into reactivity and selectivity.
The visible-light-promoted [2+2] cycloaddition to form polysubstituted 2-oxaspiro heptanes has been investigated through mechanistic experiments and Density Functional Theory (DFT) calculations. These studies suggest the reaction proceeds via a sensitized energy transfer pathway, which helps explain the observed reactivity and selectivity. Further computational and experimental studies are needed to fully elucidate the factors controlling the diastereoselectivity of this reaction, which could guide the development of more selective catalysts.
Similarly, the acid-catalyzed rearrangement of (2-oxaspiro heptan-6-yl)methanols has been systematically studied to optimize reaction conditions, but a deep mechanistic investigation of the elementary steps of the isomerization is still warranted. biosynth.comchemsrc.com Understanding the transition states and intermediates through computational modeling could reveal the origins of the reaction's efficiency and potentially uncover pathways to new, related transformations.
Future research should prioritize in-depth mechanistic investigations, including kinetic analysis, isotopic labeling studies, and advanced computational modeling, for both the synthesis and subsequent transformations of 2-oxaspiro heptane derivatives. This deeper understanding will accelerate the development of more sophisticated synthetic strategies and expand the compound's utility in various scientific fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxaspiro[3.3]heptane, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented:
- Cyclization of diols : Using precursors like propane-1,3-diol derivatives under acidic or basic conditions to promote intramolecular ether formation. For example, reacting (3-(chloromethyl)oxetane-3-yl)methanol with diols under reflux in polar aprotic solvents (e.g., THF) yields spirocyclic ethers .
- Displacement reactions : Utilizing bromomethyl intermediates (e.g., 3,3-bis(bromomethyl)-1-tosylazetidine) with nucleophiles like sodium sulfide or hydroxide. This method requires precise stoichiometry and temperature control (40–60°C) to minimize side products .
- Key considerations : Solvent polarity, catalyst choice (e.g., PPh₃/CBr₄ for bromination), and reaction time significantly impact purity and yield (typically 45–65%).
Q. Which spectroscopic techniques are most effective for characterizing 2-oxaspiro[3.3]heptane’s structure and conformation?
- Methodology :
- Vibrational spectroscopy : Infrared (IR) and Raman spectroscopy identify ether C-O-C stretching (~1100 cm⁻¹) and ring puckering modes. For example, IR studies on 4-silaspiro[3.3]heptane revealed puckered rings with dihedral angles of 34° .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes spiro carbons (δ 70–90 ppm), while ¹H NMR resolves axial vs. equatorial protons in puckered conformers .
- Computational validation : Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra, aiding in spectral assignment .
Q. What are the typical reactivity patterns of 2-oxaspiro[3.3]heptane in ring-opening and functionalization reactions?
- Methodology :
- Acid-catalyzed ring-opening : Reacts with HBr or HCl to form dihalides (e.g., 1,3-dibromoheptane derivatives) via protonation of the ether oxygen and nucleophilic attack .
- Functionalization at bridgehead positions : Lithiation with LDA followed by electrophilic quenching introduces substituents (e.g., carboxylate groups) .
- Challenges : Steric hindrance at the spiro center limits reactivity, requiring activating groups or high-pressure conditions.
Advanced Research Questions
Q. How can computational models predict the electronic structure and regioselectivity of 2-oxaspiro[3.3]heptane derivatives?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For spiro[3.3]heptane analogs, the bridgehead carbons exhibit higher electron density due to ring strain .
- Molecular Dynamics (MD) simulations : Model solvation effects and transition states in ring-opening reactions, validated against experimental kinetics data .
Q. What mechanistic insights explain contradictions in reported yields for spirocyclic ether syntheses?
- Methodology :
- Kinetic vs. thermodynamic control : Competing pathways (e.g., intermolecular vs. intramolecular cyclization) depend on solvent polarity and temperature. For example, THF favors intramolecular reactions, while DMSO promotes oligomerization .
- Byproduct analysis : Use LC-MS or GC-MS to identify intermediates (e.g., linear dimers) and optimize reaction quenching protocols .
Q. How can spectroscopic and crystallographic data resolve discrepancies in proposed conformations of 2-oxaspiro[3.3]heptane?
- Methodology :
- X-ray crystallography : Resolves puckering angles and torsional strain. For spiro[3.3]heptane derivatives, crystallography confirmed a tilted ring geometry (9° between planes) .
- Variable-temperature NMR : Detects conformational flexibility (e.g., ring-flipping barriers >60 kJ/mol) and validates static vs. dynamic puckering models .
Q. What strategies enable the incorporation of 2-oxaspiro[3.3]heptane into bioactive molecules, such as kinase inhibitors?
- Methodology :
- Bioisosteric replacement : Substitute morpholine or piperidine rings with 2-oxaspiro[3.3]heptane to enhance metabolic stability. For example, 1,6-thiazaspiro[3.3]heptane derivatives showed improved selectivity as pan-CDK inhibitors .
- Structure-Activity Relationship (SAR) studies : Systematically modify bridgehead substituents and assess binding affinity via molecular docking and enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
